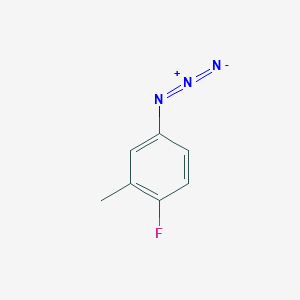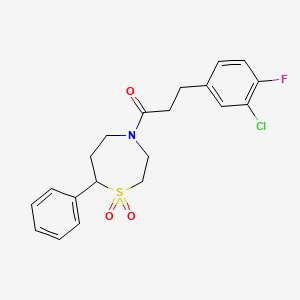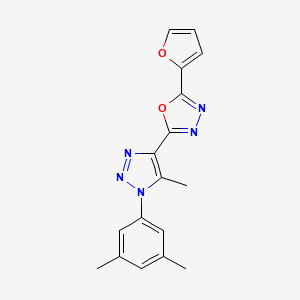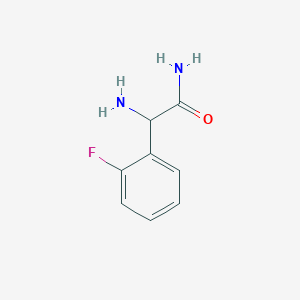![molecular formula C18H23NO3 B2948642 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone CAS No. 1705495-81-3](/img/structure/B2948642.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of a natural product called mitragynine, which is found in the leaves of the Mitragyna speciosa tree. The synthesis of this compound is complex, but it has been successfully achieved through various methods.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone involves the synthesis of the bicyclic ring system followed by the addition of the (3,4-diethoxyphenyl)methanone group.
Starting Materials
Cyclohexanone, Ethyl acetoacetate, Ammonium acetate, Benzaldehyde, Ethyl 3,4-diethoxybenzoate, Sodium borohydride, Acetic acid, Hydrochloric acid, Sodium hydroxide, Methanol, Diethyl ether, Chloroform
Reaction
Step 1: Synthesis of the bicyclic ring system, a. Mix cyclohexanone, ethyl acetoacetate, and ammonium acetate in acetic acid and heat to reflux for several hours to form the bicyclic ring system., b. Cool the mixture and filter the solid product., Step 2: Reduction of the bicyclic ring system, a. Dissolve the bicyclic ring system in methanol and add sodium borohydride., b. Stir the mixture at room temperature for several hours to reduce the bicyclic ring system., c. Add hydrochloric acid to the mixture to quench the reaction., d. Extract the product with chloroform and dry over sodium sulfate., Step 3: Addition of the (3,4-diethoxyphenyl)methanone group, a. Dissolve the reduced bicyclic ring system in diethyl ether and add benzaldehyde and sodium hydroxide., b. Stir the mixture at room temperature for several hours to form the (3,4-diethoxyphenyl)methanone group., c. Filter the mixture and wash the solid product with diethyl ether., d. Combine the solid product with the bicyclic ring system product and recrystallize from a suitable solvent to obtain the final product.
Mechanism Of Action
The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone is not fully understood. However, it is believed to work by interacting with the mu-opioid receptors in the brain, which are responsible for mediating pain relief and producing feelings of euphoria. This compound has been found to have a higher affinity for these receptors than morphine, which makes it a promising candidate for the treatment of opioid addiction and withdrawal symptoms.
Biochemical And Physiological Effects
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone has been found to have several biochemical and physiological effects. It has been shown to produce analgesia, reduce inflammation, and inhibit tumor growth in animal studies. It has also been found to produce mild sedative effects and to reduce anxiety and depression-like behaviors in animal models.
Advantages And Limitations For Lab Experiments
One of the major advantages of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone for lab experiments is its high potency and selectivity for mu-opioid receptors. This makes it a valuable tool for studying the mechanisms of opioid addiction and withdrawal. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities for research purposes.
Future Directions
There are several future directions for the study of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone. One potential area of research is the development of new synthetic methods for this compound that are more efficient and scalable. Another area of research is the investigation of its potential use as a treatment for opioid addiction and withdrawal symptoms. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Scientific Research Applications
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been found to have analgesic, anti-inflammatory, and antitumor properties. It has also been studied for its potential use as a treatment for opioid addiction and withdrawal symptoms.
properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(3,4-diethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-21-16-11-8-13(12-17(16)22-4-2)18(20)19-14-6-5-7-15(19)10-9-14/h5-6,8,11-12,14-15H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGNQSCLGFRKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2C3CCC2C=CC3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2948559.png)
![4-chloro-2-pyrimidin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2948560.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2948562.png)

![3-((4-bromophenyl)sulfonyl)-N-(2,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2948565.png)


![2-Ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2948570.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2948571.png)
![3-Isopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B2948573.png)
![2-(3-methoxyphenyl)-N~1~-(1-{[3-(2-methylphenyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidyl)acetamide](/img/structure/B2948574.png)
![4-[Benzyl(methyl)amino]butan-1-ol](/img/structure/B2948575.png)

![(Z)-2-Cyano-N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-3-phenylprop-2-enamide](/img/structure/B2948579.png)